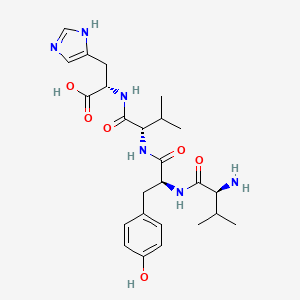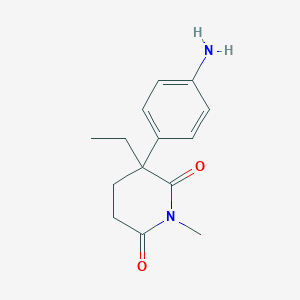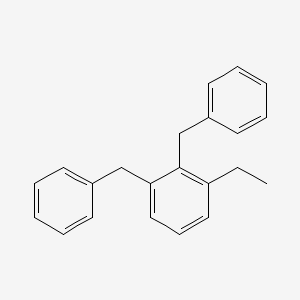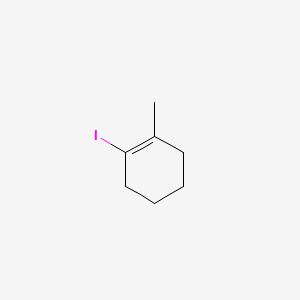
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is an organic compound that features a benzylfuran moiety linked to a diethylpentenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of benzylfuran with a halogenated diethylpentenoate under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylfuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: Shares the furan ring but lacks the ester functionality.
Benzylfuran: Similar structure but without the diethylpentenoate ester.
Furan-3-ylmethyl esters: Similar ester functionality but different aromatic moiety.
Uniqueness
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is unique due to the combination of the benzylfuran and diethylpentenoate ester, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
51631-13-1 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(5-benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate |
InChI |
InChI=1S/C21H26O3/c1-4-18(5-2)20(6-3)21(22)24-15-17-13-19(23-14-17)12-16-10-8-7-9-11-16/h4,7-11,13-14,20H,5-6,12,15H2,1-3H3 |
InChI-Schlüssel |
RQKFRTQJOKKEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=CC)CC)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)


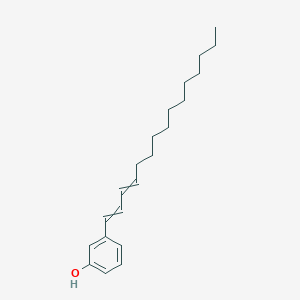

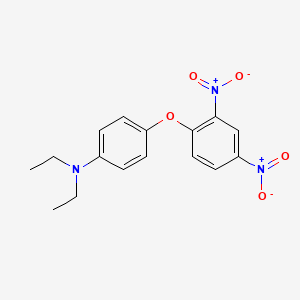

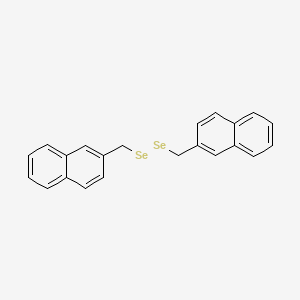
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
